molecular formula C12H10ClNO B6414611 6-(3-Chloro-2-methylphenyl)pyridin-3-ol CAS No. 1261938-25-3

6-(3-Chloro-2-methylphenyl)pyridin-3-ol

Cat. No.: B6414611
CAS No.: 1261938-25-3
M. Wt: 219.66 g/mol
InChI Key: SUEFUHNBFXUZTD-UHFFFAOYSA-N
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Description

6-(3-Chloro-2-methylphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a 3-chloro-2-methylphenyl substituent at the 6-position. The chloro and methyl groups on the phenyl ring are expected to influence its electronic, steric, and solubility properties, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-(3-chloro-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-10(3-2-4-11(8)13)12-6-5-9(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEFUHNBFXUZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692584
Record name 6-(3-Chloro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-25-3
Record name 6-(3-Chloro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-2-methylphenyl)pyridin-3-ol typically involves the reaction of 3-chloro-2-methylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-2-methylphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methylphenylpyridin-3-ol derivative.

    Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(3-Chloro-2-methylphenyl)pyridin-3-one, while reduction of the chloro group can produce 6-(2-Methylphenyl)pyridin-3-ol.

Scientific Research Applications

6-(3-Chloro-2-methylphenyl)pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 6-(3-Chloro-2-methylphenyl)pyridin-3-ol is not well understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and ultimately exerting its biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridin-3-ol derivatives exhibit diverse biological and chemical properties depending on substituent type and position. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Pyridin-3-ol Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Source
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 4-Cl, 2-OCH₃ phenyl (5-position) C₁₂H₁₀ClNO₂ 235.67 Potential pharmacophore; solubility enhanced by methoxy group EP 2 970 173 B1
6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol 3-(CH₂OH) phenyl (6-position) C₁₂H₁₁NO₂ 201.22 Higher solubility due to hydroxymethyl; pKa ~9.11 Catalog of Pyridine Compounds
2-Chloro-6-(hydroxymethyl)pyridin-3-ol 2-Cl, 6-CH₂OH (pyridine ring) C₆H₆ClNO₂ 175.57 Dual functional groups for reactivity; used in drug intermediates Georganics
6-Iodo-5-methoxypyridin-3-ol 6-I, 5-OCH₃ (pyridine ring) C₆H₆INO₂ 265.02 Heavy atom (I) for crystallography; methoxy improves stability Catalog of Pyridine Compounds
6-Ethylpyridin-3-ol derivatives 6-CH₂CH₃ (pyridine ring) Varies Varies Alkyl chain lengthening affects bioactivity; ethyl enhances lipophilicity Organophosphorus Study

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Chloro and trifluoromethyl groups increase electrophilicity, enhancing binding to biological targets. For example, 6-[3-(trifluoromethyl)phenyl]pyridazin-3-ol (MW 240.18) shows strong receptor affinity due to the CF₃ group .
  • Hydrophilic Groups (e.g., CH₂OH, OH): Hydroxymethyl or hydroxyl substituents improve aqueous solubility, as seen in 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol (density 1.256 g/cm³) .
  • Ethyl chains, however, may increase membrane permeability .

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